Molybdic acid

Descripción general

Descripción

Molybdic acid refers to hydrated forms of molybdenum trioxide and related species. The monohydrate (MoO₃·H₂O) and the dihydrate (MoO₃·2H₂O) are well characterized. These compounds are yellow diamagnetic solids and are often used in various industrial and scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Molybdic acid can be synthesized by dissolving molybdenum trioxide (MoO₃) in water. The reaction typically involves the following steps:

Dissolution: Molybdenum trioxide is dissolved in water to form this compound.

Precipitation: The solution is then acidified to precipitate this compound.

Industrial Production Methods: Industrial production of this compound often involves the recovery of molybdenum from spent petrochemical catalysts. The process includes:

Oxidizing Roasting: Spent catalysts containing molybdenum are subjected to oxidizing roasting.

Leaching: Molybdenum trioxide is leached with aqueous sodium hydroxide to produce water-soluble sodium molybdate.

Precipitation: Molybdenum is precipitated using aqueous hydrochloric acid to form this compound.

Types of Reactions:

Oxidation: this compound can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form lower oxidation states of molybdenum.

Substitution: this compound can undergo substitution reactions to form different molybdenum compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as hydrogen gas or zinc can be used.

Substitution: Reactions with bases like sodium hydroxide can form molybdates.

Major Products:

Oxidation: Molybdenum oxides.

Reduction: Lower oxidation states of molybdenum compounds.

Substitution: Molybdates

Aplicaciones Científicas De Investigación

Major Applications

| Application | Description |

|---|---|

| Catalysts | Molybdic acid is used as a catalyst in various chemical reactions, particularly in petroleum refining and organic synthesis. It enhances reaction rates and efficiency. |

| Production of Molybdates | Serves as a precursor for molybdate compounds used in pigments, corrosion inhibitors, and catalysts across multiple industries. |

| Analytical Chemistry | Utilized for detecting phosphates, silicates, and arsenates through colorimetric methods. The Froehde reagent, which contains this compound, is commonly used for alkaloid identification. |

| Corrosion Inhibition | Forms protective films on metal surfaces in water treatment systems, crucial for preventing corrosion in boilers and cooling systems. |

| Agricultural Applications | Acts as a source of molybdenum fertilizer, essential for nitrogen fixation in crops. |

| Research and Development | Employed in the synthesis of new molybdenum-based compounds and for experimental studies in inorganic chemistry. |

Detailed Case Studies

-

Catalytic Applications in Petroleum Refining

- This compound is integral in hydrotreating processes to remove sulfur from crude oil. Studies have shown that molybdenum catalysts significantly enhance the removal efficiency of sulfur compounds during refining operations.

-

Analytical Chemistry Techniques

- The Froehde reagent, which incorporates this compound, is widely used for the presumptive identification of alkaloids in forensic analysis. Research indicates that the reaction produces a distinct blue color upon interaction with specific substances, allowing for effective detection.

-

Corrosion Inhibition Mechanisms

- In industrial settings, this compound has been tested as an effective corrosion inhibitor. Experiments demonstrated that it forms a stable protective layer on metal surfaces when applied in aqueous environments, reducing corrosion rates significantly compared to untreated surfaces.

-

Agricultural Impact Studies

- Field trials have shown that the application of molybdenum fertilizers derived from this compound improves crop yields by enhancing nitrogen fixation processes in legumes. This has been particularly beneficial in regions with molybdenum-deficient soils.

Mecanismo De Acción

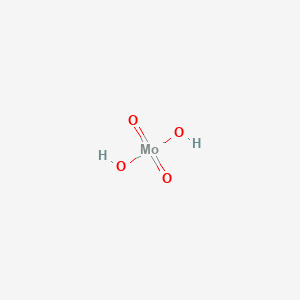

The mechanism of action of molybdic acid involves its ability to act as an oxidizing agent. In acidified aqueous solutions, this compound forms complex species such as MoO₃(H₂O)₃, where molybdenum adopts an octahedral molecular geometry. This allows it to participate in redox reactions, facilitating the oxidation or reduction of other compounds .

Comparación Con Compuestos Similares

Molybdenum Trioxide (MoO₃): A precursor to molybdic acid, used in similar applications.

Ammonium Molybdate ((NH₄)₂MoO₄): Used in analytical chemistry and as a precursor for other molybdenum compounds.

Sodium Molybdate (Na₂MoO₄): Employed in water treatment and as a corrosion inhibitor.

Uniqueness: this compound is unique due to its ability to form various hydrated species and its extensive use as a catalyst in oxidation reactions. Its versatility in forming different molybdenum compounds makes it valuable in both scientific research and industrial applications .

Actividad Biológica

Molybdic acid, or ammonium molybdate, is a compound containing molybdenum, an essential trace element in various biological processes. This article explores the biological activity of this compound, focusing on its enzymatic roles, metabolic effects, and potential health implications based on recent research findings.

1. Molybdenum and Its Biological Importance

Molybdenum is crucial for the functioning of several enzymes in the human body, particularly those involved in the metabolism of sulfur-containing amino acids and purines. The primary enzymes that require molybdenum include:

- Sulfite Oxidase : Converts sulfite to sulfate, preventing toxic accumulation.

- Xanthine Oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid.

- Aldehyde Oxidase : Involved in the oxidation of aldehydes.

- Mitochondrial Amidoxime Reducing Component (mARC) : Plays a role in drug metabolism.

These enzymes utilize molybdopterin as a cofactor, highlighting the significance of molybdenum in enzymatic reactions essential for human health .

2. Metabolic Effects of this compound

Recent studies have indicated that exposure to molybdate (the anionic form of molybdenum) can significantly alter metabolic pathways. For instance, a study on mice exposed to varying doses of molybdate revealed notable changes in metabolite profiles:

- Metabolite Changes : Significant fluctuations were observed in metabolites related to amino acid metabolism, cofactor and vitamin metabolism, and lipid metabolism. Key findings included:

Table 1: Metabolite Changes Induced by Molybdate Exposure

| Metabolite | Control Group (mg/kg/day) | Molybdate Group (0.01 mg/kg/day) | Molybdate Group (1 mg/kg/day) |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | High | Low | Low |

| Biotin | Low | High | High |

| 5-Aminolevulinic acid | Moderate | Moderate | High |

| Glycolic acid | Moderate | High | High |

3.1 Molybdenum Deficiency and Toxicity

While molybdenum is essential for health, both deficiency and excess can lead to adverse effects:

- Deficiency : Severe deficiency can impair sulfite oxidase activity, leading to toxic reactions from sulfites present in foods .

- Excess : High concentrations of molybdenum can inhibit purine catabolism, potentially leading to increased uric acid levels and associated conditions like gout .

3.2 Therapeutic Applications

This compound has been explored for its therapeutic potential, particularly in conditions related to copper metabolism disorders:

- Tetrathiomolybdate , a derivative of molybdenum, is used as a chelating agent in Wilson's disease, effectively reducing copper accumulation in tissues . This compound has shown promise in inhibiting angiogenesis, which may have implications for cancer treatment .

4. Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- A study examining the effects of molybdate on metabolic disorders found significant disruptions in metabolic pathways among mice subjected to chronic exposure . The research identified specific metabolites that could serve as biomarkers for exposure levels.

- Another investigation into dietary molybdenum's impact on human health emphasized its role in preventing dental decay due to its presence in tooth enamel .

5. Conclusion

This compound plays a vital role in various biological processes through its involvement in enzymatic functions and metabolic pathways. Understanding its biological activity is crucial for developing therapeutic strategies for conditions related to molybdenum deficiency or excess. Further research is warranted to explore the full spectrum of its effects on human health and disease management.

Propiedades

IUPAC Name |

dihydroxy(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAPMBHFAWRUQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MoO4 | |

| Record name | Molybdic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-91-4, 27546-07-2 | |

| Record name | Molybdic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium dimolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of molybdic acid?

A1: The most common form of this compound exists as a dihydrate with the molecular formula H2MoO4·H2O. Its molecular weight is 183.98 g/mol. []

Q2: What are the different forms of "this compound" and their stability?

A2: The term "this compound" can refer to:

- Monomeric this compound (MoO2(OH)2(H2O)2): Exists only in dilute aqueous solutions (<10-3 M) and polymerizes at higher concentrations. []

- Concentrated molybdate solution (P=2): Contains the polyanion Mo36O112(H2O)168- and H3O+ in stoichiometric proportions. []

- Glassy solid: Composed of (H3O)8[Mo36O112(H2O)16]·xH2O (x=25-29), obtained from an alkali-free solution of the concentrated molybdate (P=2). []

- Solid with "decamolybdate" structure: [(H3O)Mo5O15(OH)(H2O)·H2O]∞, unstable with only H3O+, but stabilized by partial exchange with alkali or alkaline earth metal cations. []

- Commercial "this compound": Typically the polymolybdate (NH4)2O·4MoO3 with a layered structure. []

Q3: Which spectroscopic techniques are useful for characterizing this compound and related compounds?

A3: Several spectroscopic methods have been employed, including:

- Raman Spectroscopy: Provides structural insights, especially for identifying silicothis compound (SMA) formation on silica-supported molybdenum oxide catalysts. [, ]

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination environment of molybdenum in extracted species. []

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the oxidation states of elements present in this compound-containing materials. []

- Ultraviolet (UV) spectrophotometry: Used for identifying polymolybdate anions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify different molybdenum species in solution. []

Q4: How is this compound used in the preparation of materials for gas sensing?

A4: Iodine-modified hexagonal this compound, prepared by polarizing this compound mixed with iodine, demonstrates gas sensitivity, particularly towards polar gases like ammonia and ethanol at low temperatures. [] This suggests its potential as a gas-sensing material.

Q5: What is the role of this compound in the synthesis of molybdenum trioxide (MoO3) powders?

A5: this compound aggregates, prepared using ammonium molybdate and acids, can be thermally treated to obtain MoO3 powders with controllable size and morphology. [] The concentration of reagents and the presence of additives like acetic acid or cetyl-trimethyl ammonium bromide influence the final product morphology. []

Q6: Can this compound be used to improve the properties of polymer composites?

A6: Yes, incorporating this compound into phenolic resin used for fabric composites enhances thermal stability and reduces wear rate, as evidenced by DSC, TGA, and pin-on-disk tribometer tests. [] Similarly, this compound-modified phenolic/polyfluo wax composite coatings demonstrate improved tribological properties, including lower friction coefficients and higher wear life compared to unmodified phenolic coatings. []

Q7: Can this compound be used to modify the properties of natural fiber composites?

A7: Yes, incorporating this compound into sisal glass fiber reinforced epoxy composites enhances their flexural and impact properties. []

Q8: What are the applications of this compound in catalysis?

A8: this compound, particularly when supported on various materials, exhibits catalytic activity in several reactions, including:

- Esterification: Worm-like molecular sieve supported phospho-tungstic-molybdic acid catalyzes the synthesis of iso-amyl acetate from acetic acid and iso-amyl alcohol. []

- Synthesis of Sulfonamide Derivatives: Supported this compound on nano-Fe3O4@TiO2 acts as a magnetically separable catalyst for synthesizing sulfonamide-containing coumarin moieties. []

- Synthesis of Chromeno-Pyrano[2,3-b]Quinolines: Silica-supported this compound catalyzes the production of chromeno-pyrano[2,3-b]quinoline derivatives from pyrano[3,2-c]chromene-3-carbonitriles and cyclohexanone. []

Q9: What is the role of silicothis compound (SMA) in catalysis?

A9: SMA is recognized as an effective precursor for methane partial oxidation catalysts. [] While various methods exist to prepare SMA, directly synthesizing it on silica supports using hydrothermal sol-gel methods with H2MoO4 and tetraethylorthosilicate is a promising approach. []

Q10: How is Density Functional Theory (DFT) used to study this compound?

A10: DFT calculations are valuable for understanding the behavior of this compound. For instance, they help:

- Determine isotope fractionation factors: DFT can calculate the fractionation factors of different this compound species (e.g., MoO3(H2O)3) relative to MoO42-, offering insights into molybdenum isotope fractionation in natural systems. []

Q11: How can the stability of this compound be improved in formulations?

A11: While specific information is limited in the provided research, the choice of solvent, pH, and potential additives can impact stability. For instance, this compound exhibits varying solubility in different solvents. [] Additionally, the presence of ligands like chloride ions influences the extraction behavior and stability of this compound complexes with extractants like DEHPA. []

Q12: How is this compound recovered from waste materials?

A12: Molybdenum, classified as a critical raw material, can be recovered from waste petrochemical catalysts through a multi-step process. [] This involves oxidizing roasting, leaching with sodium hydroxide, and precipitation using hydrochloric acid to yield commercially viable this compound (H2MoO4). [] Another method recovers molybdenum from spent catalysts by treating them with sodium carbonate, converting molybdenum to sodium molybdate, and subsequently treating it with concentrated nitric acid to obtain high-purity this compound. [] Additionally, alkali roasting followed by specific treatments can recover molybdenum and cobalt from waste cobalt-molybdenum catalysts. []

Q13: What analytical techniques are used to quantify this compound?

A13: Various methods are employed, including:

- Titration: Thermometric and potentiometric titrations with sodium hydroxide help identify polymolybdate species formed during acidification of molybdate solutions. []

- Atomic Absorption Spectrophotometry: This technique, coupled with a molybdenum method, enables phosphate determination in plasma samples, leveraging the formation and extraction of phosphothis compound. []

Q14: How is the formation of silicothis compound (SMA) monitored?

A14: In situ Raman spectroscopy is a valuable tool to monitor SMA formation. For example, it reveals the formation of β-SMA on silica supports when calcined MoO3/SiO2 is exposed to water vapor. []

Q15: What are some historical milestones in understanding the chemistry of phosphotungstic and phosphomolybdic acids?

A15: Research dating back to the early 20th century has shaped our understanding of these compounds. Key contributions include:

- Early work on analytical applications: Studies explored the use of these acids as reagents for quantitative analysis, highlighting their ability to form colored complexes with specific analytes. []

- Investigation of reduction properties: Researchers investigated the reduction behavior of these acids, particularly the formation of "molybdenum/tungsten blue" upon reduction, which laid the foundation for developing colorimetric assays. [, ]

- Elucidation of formation conditions: Systematic studies explored the factors influencing the formation of these complex acids, including pH, concentration, and the presence of other ions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.